molecular formula C16H13ClN2OS B5649881 3-[2-(4-chlorophenyl)sulfanylethyl]quinazolin-4-one

3-[2-(4-chlorophenyl)sulfanylethyl]quinazolin-4-one

Cat. No.: B5649881
M. Wt: 316.8 g/mol
InChI Key: PYFAYRLHWCFINR-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)sulfanylethyl]quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocyclic compounds that have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloroaniline with ethyl glyoxalate to form an intermediate, which is then reacted with 2-mercaptoethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. These methods may include the use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenyl)sulfanylethyl]quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted quinazolinone derivatives .

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)sulfanylethyl]quinazolin-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It also interacts with bacterial cell membranes, leading to disruption of membrane integrity and bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

3-[2-(4-chlorophenyl)sulfanylethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl group and the sulfanylethyl moiety contributes to its potent anti-inflammatory and antimicrobial properties .

Properties

IUPAC Name

3-[2-(4-chlorophenyl)sulfanylethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-12-5-7-13(8-6-12)21-10-9-19-11-18-15-4-2-1-3-14(15)16(19)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFAYRLHWCFINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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